molecular formula C7H5ClF2O3S B1303411 4-(Difluoromethoxy)benzenesulfonyl chloride CAS No. 351003-34-4

4-(Difluoromethoxy)benzenesulfonyl chloride

Cat. No.: B1303411
CAS No.: 351003-34-4
M. Wt: 242.63 g/mol
InChI Key: ANZLDHZFNLCQAS-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)benzenesulfonyl chloride is an organic compound with the molecular formula C7H5ClF2O3S. It is a sulfonyl chloride derivative characterized by the presence of a difluoromethoxy group attached to a benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)benzenesulfonyl chloride typically involves the reaction of 4-(difluoromethoxy)benzenesulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

4-(Difluoromethoxy)benzenesulfonic acid+Thionyl chloride4-(Difluoromethoxy)benzenesulfonyl chloride+Sulfur dioxide+Hydrogen chloride\text{4-(Difluoromethoxy)benzenesulfonic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 4-(Difluoromethoxy)benzenesulfonic acid+Thionyl chloride→4-(Difluoromethoxy)benzenesulfonyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethoxy)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to form the corresponding sulfonyl fluoride or sulfonyl hydride under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols are commonly used. The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran.

    Hydrolysis: Water or aqueous bases like sodium hydroxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or diisobutylaluminum hydride are employed.

Major Products Formed:

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols or thiols.

    Sulfonic Acid: Formed from hydrolysis.

    Sulfonyl Fluoride or Sulfonyl Hydride: Formed from reduction reactions.

Scientific Research Applications

4-(Difluoromethoxy)benzenesulfonyl chloride has a wide range of applications in scientific research:

    Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles. The molecular targets include nucleophilic sites on biomolecules or other organic compounds. The pathways involved in its reactions are typically substitution or addition-elimination mechanisms.

Comparison with Similar Compounds

  • 4-(Trifluoromethoxy)benzenesulfonyl chloride
  • 4-(Methoxy)benzenesulfonyl chloride
  • 4-(Chloromethoxy)benzenesulfonyl chloride

Comparison: 4-(Difluoromethoxy)benzenesulfonyl chloride is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties compared to its analogs. The difluoromethoxy group increases the electrophilicity of the sulfonyl chloride group, making it more reactive in nucleophilic substitution reactions. Additionally, the fluorine atoms can influence the compound’s stability and reactivity, making it suitable for specific applications where other analogs may not be as effective.

Properties

IUPAC Name

4-(difluoromethoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O3S/c8-14(11,12)6-3-1-5(2-4-6)13-7(9)10/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZLDHZFNLCQAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380819
Record name 4-(Difluoromethoxy)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351003-34-4
Record name 4-(Difluoromethoxy)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Difluoromethoxy)benzenesulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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